N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide
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Overview
Description
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide is a complex organic compound with a unique structure that includes a piperazine ring, a nitrophenyl group, and a carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with piperazine to form an intermediate, which is then reacted with a carbothioyl chloride derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or iron powder.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring provides structural stability and enhances the compound’s ability to bind to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
- N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-naphthamide
Uniqueness
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21ClN4O3S |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C16H21ClN4O3S/c1-11(2)9-15(22)18-16(25)20-7-5-19(6-8-20)14-4-3-12(21(23)24)10-13(14)17/h3-4,10-11H,5-9H2,1-2H3,(H,18,22,25) |
InChI Key |
WZGGLUQLQCFCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=S)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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